Pyridin-3-yl sulfate
Description
Pyridin-3-yl sulfate (C₅H₅NO₄S) is a sulfate ester derivative of pyridine, featuring a sulfate group (-OSO₃⁻) attached to the 3-position of the pyridine ring. This compound’s structural and electronic properties are influenced by the electron-withdrawing sulfate group, which modulates the pyridine ring’s reactivity and solubility in polar solvents.
Properties
Molecular Formula |
C5H4NO4S- |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
pyridin-3-yl sulfate |
InChI |
InChI=1S/C5H5NO4S/c7-11(8,9)10-5-2-1-3-6-4-5/h1-4H,(H,7,8,9)/p-1 |
InChI Key |
BDERIBJTVYFANV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=C1)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Sulfate-Related Reactions in Pyridine Derivatives
While "Pyridin-3-yl sulfate" itself is absent from the literature, several studies discuss sulfate groups in proximity to pyridine frameworks or sulfonic acid derivatives:
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Sultone alkylation reactions (e.g., 1,3-propanesultone) with pyridine carboxamides demonstrate regioselectivity dependent on substituent position (meta > para > ortho). For instance, meta-pyridine carboxamides yield sulfobetaines with up to 89% efficiency via nucleophilic ring-opening mechanisms .
-
Sulfonic acid-functionalized catalysts , such as triazine diphosphonium hydrogen sulfate ionic liquids, facilitate multicomponent pyridine-pyrimidine syntheses with yields exceeding 80% .
Synthetic Methods for Sulfated Heterocycles
Relevant methodologies from analogous systems include:
Friedel–Crafts Acylation
-
FeBr₃-catalyzed coupling of 2-arylimidazo[1,2-a]pyridines with aldehydes generates 3-aroylimidazo[1,2-a]pyridines. Here, sulfate intermediates are not observed, but oxidative coupling mechanisms involve Fe³⁺/Br⁻ redox cycles .
Domino A³-Coupling
-
CuSO₄/ascorbate systems in aqueous micellar media synthesize imidazo[1,2-a]pyridines via alkyne-aldehyde-amine coupling. Sulfate anions (from CuSO₄) act as counterions but do not participate directly in bond-forming steps .
Nucleophilic Substitution
-
Sultone reactions with pyridine carboxamides proceed through transition states stabilized by intramolecular hydrogen bonding (amide NH to sultone oxygen), achieving yields up to 65% .
Potential Reactivity of this compound
Hypothetically, sulfated pyridines may undergo:
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Hydrolysis : Acidic or basic conditions could cleave the sulfate ester bond, yielding pyridin-3-ol and sulfuric acid.
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Nucleophilic Displacement : Substitution at the sulfate group with amines or thiols might form pyridin-3-yl amides or sulfides.
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Coordination Chemistry : The sulfate group could act as a ligand for metal ions, though this is speculative without experimental data.
Gaps in Literature
No peer-reviewed studies explicitly address "this compound." Key limitations include:
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Synthetic Routes : No methods for synthesizing this compound are documented.
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Stability : Stability under ambient or reactive conditions is unknown.
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Applications : Biological or catalytic roles remain unexplored.
Recommendations for Further Research
To investigate "this compound":
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Synthesis : Explore sulfation of pyridin-3-ol using sulfur trioxide complexes or chlorosulfonic acid.
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Characterization : Employ NMR (¹H, ¹³C, ³¹P) and X-ray crystallography to confirm structure.
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Reactivity Screening : Test hydrolysis, nucleophilic substitution, and metal coordination.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-3-sulfonyl Chloride
Molecular Formula: C₅H₄ClNO₂S Key Differences:
- Reactivity : Pyridine-3-sulfonyl chloride is highly reactive, serving as a precursor for sulfonamides and sulfonate esters. In contrast, Pyridin-3-yl sulfate is comparatively stable but prone to hydrolysis under basic or aqueous conditions.
- Applications : The sulfonyl chloride is widely used in sulfonation reactions, while the sulfate ester may act as a leaving group or stabilize negative charge in intermediates.
- Safety : Pyridine-3-sulfonyl chloride is corrosive and moisture-sensitive, requiring stringent handling protocols , whereas this compound’s hazards are likely milder but understudied.
Pyridine-3-sulfonic Acid
Molecular Formula: C₅H₅NO₃S Key Differences:
- Acidity : The sulfonic acid group (-SO₃H) confers strong acidity (pKa ~1–2), making it a robust catalyst or surfactant. The sulfate ester lacks acidic protons, rendering it neutral in aqueous solutions.
- Stability : Sulfonic acids are thermally stable and hygroscopic, while sulfate esters may hydrolyze to yield sulfates and alcohols.
Pyridazine Sulfonate Derivatives
Example : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)
Key Differences :
- Heterocycle Structure : Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen). This alters electronic density, solubility, and biological activity.
Research Findings and Data Analysis
Table 1: Comparative Properties of this compound and Analogues
Q & A
Q. What are the standard synthetic routes for Pyridin-3-yl sulfate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Synthetic Routes : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl acetate/hexane gradient column chromatography (0–30%) is effective for purification after extraction and drying with anhydrous magnesium sulfate .
- Optimization : Adjust reaction time, temperature, and stoichiometry. In a case study, using sodium hydroxide in ethanol/water (1:1 v/v) at room temperature for 1 hour achieved 57% yield after acidification and extraction .
- Key Parameters : Monitor reaction progress via LCMS (e.g., m/z 254 [M+H]⁺) and optimize solvent ratios to minimize byproducts .
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
Methodological Answer:
- Extraction : Use ethyl acetate for organic-phase separation, followed by brine washing to remove polar impurities .
- Drying Agents : Anhydrous magnesium sulfate effectively removes residual water .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (0–30%) resolves structurally similar impurities .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- LCMS/HPLC : Use LCMS to confirm molecular ions (e.g., m/z 254 [M+H]⁺) and HPLC for retention time consistency (e.g., 0.93 minutes under SQD-AA05 conditions) .
- Spectroscopy : Complement with ¹H/¹³C NMR to verify substitution patterns on the pyridine ring .
- Purity Assessment : UV spectroscopy at 254 nm detects aromatic impurities; ≤98% purity is achievable with rigorous chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Methodological Answer:
- Data Cross-Validation : Compare LCMS (m/z), HPLC retention times, and NMR shifts across batches. For example, trifluoromethyl-substituted analogs show distinct m/z shifts (e.g., 338 [M+H]⁺ vs. 254 [M+H]⁺) .
- Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in bond angles and stereochemistry .
- Case Study : Triazolopyridine derivatives require crystallographic validation to distinguish regioisomers, as NMR alone may be insufficient .
Q. What methodologies are recommended for assessing the environmental toxicity of this compound?
Methodological Answer:
- In Vitro Assays : Use phosphatase or dehydrogenase inhibition assays to evaluate enzymatic interference. Replicate measurements (minimum duplicates) ensure statistical reliability .
- Ecotoxicity Studies : Expose model organisms (e.g., Daphnia magna) to graded concentrations and monitor LC₅₀ values. Compare results with structurally related sulfates (e.g., ammonium lauryl sulfate) .
- Data Synthesis : Integrate dose-response curves and histopathological findings to infer mechanistic toxicity .
Q. How can batch-to-batch consistency be ensured in this compound synthesis for sensitive bioassays?
Methodological Answer:
- Quality Control : Request peptide content analysis (>98% HPLC purity) and TFA removal (<1%) for cell-based assays .
- Standardized Protocols : Fix reaction parameters (e.g., solvent ratios, drying time) and document deviations. For example, inconsistent magnesium sulfate drying alters residual solvent levels .
- Replicate Testing : Analyze three independent batches via LCMS/HPLC to validate retention time and m/z consistency .
Q. What strategies mitigate impurity formation during this compound synthesis?
Methodological Answer:
- Byproduct Identification : Use high-resolution LCMS to detect sulfonic acid or desulfated byproducts. For example, monitor m/z 226 ([M+H]⁺ – SO₃) .
- Chromatographic Optimization : Adjust silica gel polarity to separate sulfated vs. non-sulfated pyridine derivatives .
- Process Validation : Conduct kinetic studies to identify impurity formation thresholds (e.g., >24-hour reaction times increase hydrolysis risks) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
